Benzofuran Core vs. Indazole Core: Structural Scaffold Differentiation from Market-Prevalent SCRAs
The target compound employs a benzofuran core, which is structurally distinct from the indazole core found in the most extensively characterized carboxamide SCRAs such as AB-FUBINACA, AMB-FUBINACA, and AB-CHMINACA. In the SCRA literature, core scaffold hopping from indole to indazole has been documented to alter CB₁ potency, efficacy, and metabolic pathways [1]. However, no head-to-head pharmacological comparison between benzofuran-core and indazole-core carboxamide SCRAs has been published. The benzofuran core is also present in certain cannabinoid receptor modulators (e.g., 5-chlorobenzofuran-2-carboxamide derivatives), but these compounds act as allosteric CB₁ modulators rather than orthosteric agonists, underscoring the functional divergence that core architecture can impose [2]. This evidence is tagged as Class-level inference because it relies on structural analogy without direct experimental comparison.
| Evidence Dimension | Core scaffold identity (benzofuran vs. indazole vs. indole) |
|---|---|
| Target Compound Data | Benzofuran core |
| Comparator Or Baseline | Indazole core (AB-FUBINACA: Ki CB₁ = 0.9 nM, EC₅₀ CB₁ = 1.8 nM; AMB-FUBINACA: Ki CB₁ = 10.04 nM, EC₅₀ CB₁ = 0.5433 nM); Indole core (JWH-018: EC₅₀ CB₁ = 45.1 nM) [3][4][5] |
| Quantified Difference | No direct quantitative comparison available between benzofuran-core and indazole-core carboxamide SCRAs. Class-level observation: indazole-core SCRAs exhibit CB₁ EC₅₀ range of 0.45–36 nM. Benzofuran-core allosteric modulators exhibit a functionally distinct pharmacological profile [1][2]. |
| Conditions | Structural comparison based on published SCRA chemotype classifications. Binding and functional data for comparators derived from radioligand binding assays (Ki) and fluorometric membrane potential assays (EC₅₀) in CB₁/CB₂-expressing cell lines. No equivalent data exist for the target compound. |
Why This Matters
For researchers requiring a benzofuran-based SCRA reference standard—rather than an indazole-based standard—for analytical method development, structure-activity relationship (SAR) studies, or forensic identification, this compound fills a scaffold gap that the most commonly available reference materials (AB-FUBINACA, AMB-FUBINACA) cannot address.
- [1] Banister SD, Connor M. The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonist New Psychoactive Substances: Evolution. Handb Exp Pharmacol. 2018;252:191-226. doi:10.1007/164_2018_144 View Source
- [2] Gamal El-Din MM, El-Senduny FF, et al. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents. Eur J Med Chem. 2019;177:1-11. doi:10.1016/j.ejmech.2019.05.039 View Source
- [3] DBpedia. AB-FUBINACA. Ki CB₁ = 0.9 nM, Ki CB₂ = 23.2 nM; EC₅₀ CB₁ = 1.8 nM, EC₅₀ CB₂ = 3.2 nM. https://dbpedia.org/page/AB-FUBINACA View Source
- [4] DBpedia. AMB-FUBINACA. Ki CB₁ = 10.04 nM, Ki CB₂ = 0.786 nM; EC₅₀ CB₁ = 0.5433 nM, EC₅₀ CB₂ = 0.1278 nM. https://dbpedia.org/page/AMB-FUBINACA View Source
- [5] Cannaert A, Storme J, Franz F, Auwärter V, Stove CP. Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Anal Chem. 2016;88(23):11476-11485. Table 1: JWH-018 EC₅₀ CB₁ = 45.1 nM. doi:10.1021/acs.analchem.6b02600 View Source
